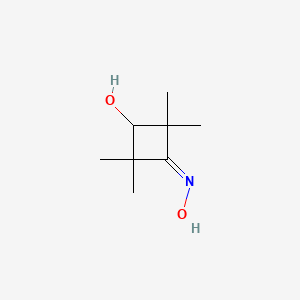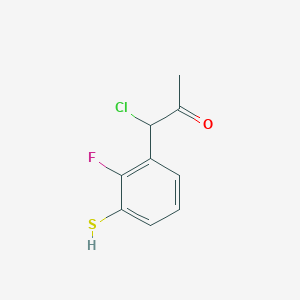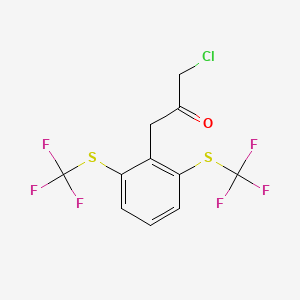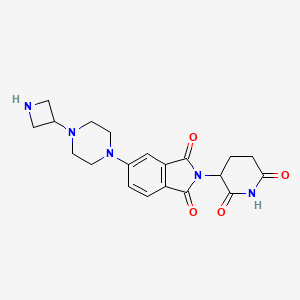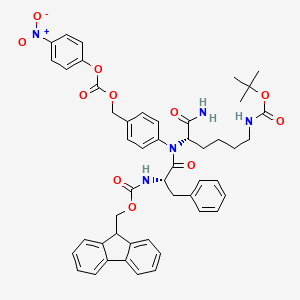
tert-butyl ((S)-5-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-N-(4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)-3-phenylpropanamido)-6-amino-6-oxohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Phe-Lys(Boc)-PAB-PNP is a complex chemical compound used primarily in the field of bioconjugation and drug delivery. It is a dipeptide consisting of phenylalanine and lysine, with the phenylalanine protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the lysine protected by a tert-butyloxycarbonyl (Boc) group. The compound also includes a p-aminobenzyl (PAB) group and a p-nitrophenyl (PNP) ester, which are crucial for its function as a linker in antibody-drug conjugates (ADCs) and other bioconjugates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Boc)-PAB-PNP involves multiple steps, starting with the protection of the amino acids. The phenylalanine is protected with an Fmoc group, while the lysine is protected with a Boc group. The p-aminobenzyl group is then introduced, followed by the attachment of the p-nitrophenyl ester. The reaction conditions typically involve the use of organic solvents and reagents such as piperidine for deprotection and various coupling agents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Fmoc-Phe-Lys(Boc)-PAB-PNP follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The compound is typically stored at low temperatures to maintain its stability and shipped under ambient conditions .
化学反応の分析
Types of Reactions
Fmoc-Phe-Lys(Boc)-PAB-PNP undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, and the Boc group can be removed using acidic conditions.
Coupling Reactions: The compound can form peptide bonds with other amino acids or peptides.
Cleavage Reactions: The Phe-Lys dipeptide can be cleaved by proteases, releasing the drug payload.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Acidic Conditions: Used for Boc deprotection.
Coupling Agents: Such as HATU or DIC, used for forming peptide bonds.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and the cleaved dipeptide, which can release a drug payload in the case of ADCs .
科学的研究の応用
Fmoc-Phe-Lys(Boc)-PAB-PNP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protease activity and peptide interactions.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for various applications.
作用機序
The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB-PNP involves its role as a cleavable linker in ADCs. The compound is designed to be stable in the bloodstream but cleavable in the presence of specific proteases found in target cells. Upon cleavage, the drug payload is released, allowing for targeted delivery to cancer cells. The molecular targets and pathways involved include the proteases that recognize and cleave the Phe-Lys dipeptide .
類似化合物との比較
Similar Compounds
Fmoc-Phe-Lys(Boc)-PAB: Similar structure but lacks the p-nitrophenyl ester.
Fmoc-Phe-Lys(Boc)-PAB-PEG: Includes a polyethylene glycol (PEG) linker for increased solubility and stability.
Uniqueness
Fmoc-Phe-Lys(Boc)-PAB-PNP is unique due to its combination of protective groups and the p-nitrophenyl ester, which allows for efficient conjugation with drug payloads and targeted delivery in ADCs. Its cleavable nature makes it particularly valuable in the field of targeted cancer therapy .
特性
分子式 |
C49H51N5O11 |
|---|---|
分子量 |
886.0 g/mol |
IUPAC名 |
[4-[[(2S)-1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C49H51N5O11/c1-49(2,3)65-46(57)51-28-12-11-19-43(44(50)55)53(34-22-20-33(21-23-34)30-63-48(59)64-36-26-24-35(25-27-36)54(60)61)45(56)42(29-32-13-5-4-6-14-32)52-47(58)62-31-41-39-17-9-7-15-37(39)38-16-8-10-18-40(38)41/h4-10,13-18,20-27,41-43H,11-12,19,28-31H2,1-3H3,(H2,50,55)(H,51,57)(H,52,58)/t42-,43-/m0/s1 |
InChIキー |
WSKYDBFZQQQLHU-MJPWBCPGSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



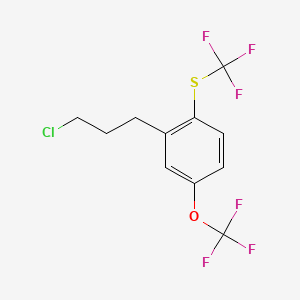

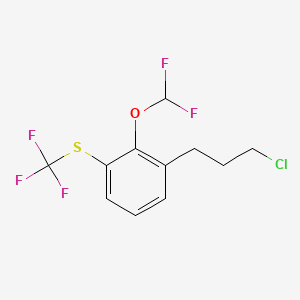
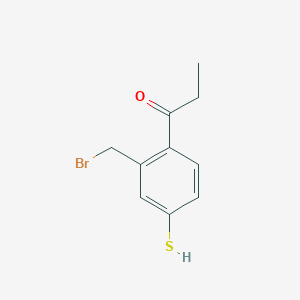
![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
![Disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B14054495.png)
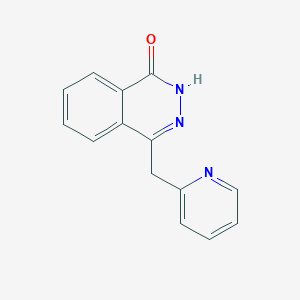
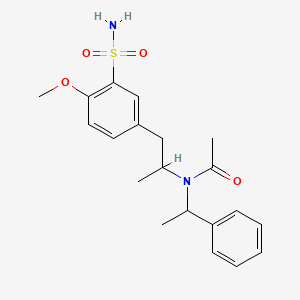
![2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14054522.png)
